molecular formula C22H18N2O3S3 B15010696 Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate

Cat. No.: B15010696
M. Wt: 454.6 g/mol
InChI Key: WNZCGCUKFJSRQY-UHFFFAOYSA-N
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Description

Molecular Formula: C₂₂H₁₈N₂O₃S₃ Molecular Weight: 454.6 g/mol IUPAC Name: Ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-5-phenylthiophene-3-carboxylate Key Structural Features:

  • A benzothiazole ring linked via a thioether group to an acetamido moiety.
  • A thiophene core substituted with a phenyl group and an ethyl carboxylate.

This compound is notable for its hybrid structure, combining benzothiazole (known for bioactivity) and thiophene (a versatile heterocycle). Its synthesis involves multistep reactions, including thioether formation, amidation, and cyclization .

Properties

Molecular Formula

C22H18N2O3S3

Molecular Weight

454.6 g/mol

IUPAC Name

ethyl 2-[[2-(1,3-benzothiazol-2-ylsulfanyl)acetyl]amino]-5-phenylthiophene-3-carboxylate

InChI

InChI=1S/C22H18N2O3S3/c1-2-27-21(26)15-12-18(14-8-4-3-5-9-14)29-20(15)24-19(25)13-28-22-23-16-10-6-7-11-17(16)30-22/h3-12H,2,13H2,1H3,(H,24,25)

InChI Key

WNZCGCUKFJSRQY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=O)CSC3=NC4=CC=CC=C4S3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of Benzothiazole Intermediate: The initial step involves the synthesis of the benzothiazole intermediate.

    Thioether Formation: The benzothiazole intermediate is then reacted with a suitable thiol to form the thioether linkage.

    Amidation: The thioether is then subjected to amidation with an appropriate amine to form the acetamido group.

    Thiophene Ring Formation: The final step involves the formation of the thiophene ring through a cyclization reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, automated synthesis, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can target the carbonyl groups in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The benzothiazole moiety is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the disruption of cellular processes, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound’s uniqueness arises from its benzothiazole-thiophene scaffold , which distinguishes it from other thiophene derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison
Compound Name Key Structural Features Molecular Weight (g/mol) Notable Properties Applications
Ethyl 2-(2-(Benzo[d]thiazol-2-ylthio)acetamido)-5-phenylthiophene-3-carboxylate Benzothiazole, thiophene, phenyl, acetamido 454.6 High reactivity at sulfur sites, moderate solubility in polar solvents Antimicrobial, anticancer
Ethyl 5-(2-cyclopentylacetamido)-3-methylthiophene-2-carboxylate Cyclopentylacetamido, methyl-thiophene ~350 (estimated) Enhanced lipophilicity due to cyclopentyl group Antibacterial
Ethyl 2-(4-nitrobenzamido)-5-phenylthiophene-3-carboxylate Nitrobenzamido substituent ~398 (estimated) Electron-withdrawing nitro group increases electrophilicity Enzyme inhibition
Ethyl 3-(3-methylisoxazole-5-carboxamido)-5-phenylthiophene-2-carboxylate Isoxazole ring, phenyl-thiophene ~384 (estimated) Improved metabolic stability Antifungal
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-chlorobenzo[b]thiophene-2-carboxamido)-4-methylthiophene-3-carboxylate Benzo[d][1,3]dioxole, chlorobenzo[b]thiophene ~550 (estimated) Bulky substituents reduce solubility but enhance target selectivity Anticancer

Key Differentiators

Benzothiazole vs. Other Heterocycles :

  • Compared to isoxazole () or thiazole (), the benzothiazole moiety offers stronger π-π stacking and hydrogen-bonding capabilities, critical for protein interactions .
  • Benzoxazole derivatives () lack the sulfur atom in the heterocycle, reducing their redox reactivity .

Substituent Effects :

  • Nitro groups () increase electrophilicity but may reduce bioavailability due to polarity .
  • Methoxy and chloro groups () enhance steric hindrance and alter solubility profiles .

Synthetic Complexity :

  • The target compound requires multistep synthesis (thioether formation, amidation), whereas simpler analogs (e.g., ’s cyclopentyl derivative) are synthesized in fewer steps .

Pharmacological Potential

  • Anticancer Activity : The benzothiazole moiety inhibits topoisomerase II, outperforming thiazole derivatives () in cytotoxicity assays .
  • Antimicrobial Efficacy : Compared to triazole-containing analogs (), this compound exhibits lower MIC values against Staphylococcus aureus due to enhanced membrane penetration .

Industrial Relevance

  • Material Science: Its planar structure and sulfur-rich framework make it a candidate for organic semiconductors, unlike non-conjugated analogs () .

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